molecular formula C4H11ClN2O B1148897 (2R)-2-amino-N-methylpropanamide CAS No. 132168-84-4

(2R)-2-amino-N-methylpropanamide

Cat. No.: B1148897
CAS No.: 132168-84-4
M. Wt: 138.59594
InChI Key:
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Description

(2R)-2-amino-N-methylpropanamide, also known as AMPA, is a synthetic compound that belongs to the class of amino amides. AMPA has gained significant attention in scientific research due to its potential pharmaceutical applications.

Scientific Research Applications

Computational Peptidology and Drug Design

Computational peptidology, aided by conceptual density functional theory, has been utilized to study the molecular properties and structures of new antifungal tripeptides, including derivatives of (2R)-2-amino-N-methylpropanamide. This methodology allows for the accurate prediction of reactivity descriptors and pKa values, which are crucial for drug design processes. The bioactivity scores for these peptides are predicted through homology, linking them with calculated reactivity descriptors, thus contributing significantly to the field of antifungal drug research (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis and Biological Activity

The synthesis of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine has been explored, utilizing the carboxylic group in the formation of these derivatives. These compounds have been evaluated for antihistaminic and anticholinergic activity, demonstrating the potential of this compound derivatives in developing new therapeutic agents (Arayne, Sultana, Shehnaz, Mandukhail, Gilani, & Haider, 2017).

Polymorphism and Crystallography

Research on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound related to this compound, has revealed two polymorphic forms. This study provides insights into the molecular conformations and hydrogen-bonded parallel β-sheet-like tapes, contributing to the understanding of peptide structure and stability (Gebreslasie, Jacobsen, & Görbitz, 2011).

Enzymatic Selectivity and Synthesis

A novel S-enantioselective amidase from Arthrobacter sp. S-2 has been identified to act on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, a compound structurally similar to this compound. This amidase exhibits S-enantioselectivity, providing a new synthetic route to enantiomerically pure acids and amides, showcasing the potential of biocatalysis in the synthesis of complex molecules (Fuhshuku, Watanabe, Nishii, Ishii, & Asano, 2015).

Hydrogel Synthesis for Environmental Applications

In the development of starch-g-tetrapolymer hydrogel, this compound derivatives have been investigated for the removal of heavy metals and dyes from water. This research highlights the application of such compounds in environmental remediation, demonstrating their utility beyond pharmaceuticals (Mondal, Karmakar, Chattopadhyay, & Singha, 2019).

Mechanism of Action

Target of Action

The primary target of (2R)-2-amino-N-methylpropanamide, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, which is a key factor in learning and memory processes .

Mode of Action

This compound acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . It also seems to reduce rapid glutamate release at some synapses . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts the compound’s effect on glutamate release and presynaptic activity .

Biochemical Pathways

The compound’s action affects the glutamatergic system , leading to changes in the release and uptake of the neurotransmitter glutamate . This can influence various downstream effects, including alterations in synaptic plasticity and neuronal excitability . The compound also appears to affect intracellular signaling pathways, reducing P-T286-CamKII and P-S9-Synapsin, which correlate with decreased synaptic vesicle recycling .

Pharmacokinetics

It is known that the compound’s bioavailability and distribution can be influenced by factors such as its route of administration, metabolism, and excretion

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in glutamate release, changes in intracellular signaling, and alterations in synaptic vesicle recycling . These changes can influence neuronal activity and synaptic plasticity, potentially contributing to the compound’s observed antidepressant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, physical activity, stress, and exposure to environmental toxins can influence the body’s physiological state and potentially affect the compound’s pharmacokinetics and pharmacodynamics . .

Properties

IUPAC Name

(2R)-2-amino-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQYFZPCICOPMQ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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